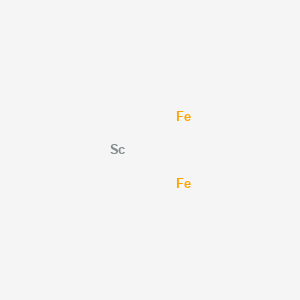
Iron;scandium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron-scandium compounds are intermetallic compounds formed by the combination of iron and scandium. These compounds exhibit unique properties due to the interaction between iron, a transition metal, and scandium, a rare earth element.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron-scandium compounds can be synthesized through various methods, including arc melting and vacuum distillation. One common approach involves arc-melting high-purity iron and scandium under an inert atmosphere, followed by homogenization at elevated temperatures . Another method involves the aluminothermic reduction of scandium oxide in the presence of iron, which is then subjected to vacuum distillation to obtain the desired compound .
Industrial Production Methods
Industrial production of iron-scandium compounds typically involves the extraction of scandium from its ores, followed by its reduction and alloying with iron. The process begins with the concentration of scandium from ores such as V-Ti magnetite tailings, followed by roasting and leaching to extract scandium. The extracted scandium is then reduced and alloyed with iron using methods such as aluminothermic reduction .
Analyse Des Réactions Chimiques
Types of Reactions
Iron-scandium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both iron and scandium.
Common Reagents and Conditions
Oxidation: Iron-scandium compounds can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or carbon monoxide.
Substitution: Substitution reactions can occur in the presence of ligands or other metal ions, leading to the formation of new compounds.
Major Products Formed
The major products formed from these reactions include various iron-scandium oxides, hydrides, and intermetallic compounds. For example, the oxidation of Fe₂Sc can lead to the formation of iron and scandium oxides .
Applications De Recherche Scientifique
Iron-scandium compounds have a wide range of scientific research applications:
Materials Science: These compounds are studied for their potential use in high-strength, lightweight alloys, particularly in the aerospace and automotive industries.
Biology and Medicine: Scandium compounds, including those with iron, are being explored for their potential use in medical imaging and cancer treatment.
Mécanisme D'action
The mechanism of action of iron-scandium compounds is primarily based on their ability to form stable intermetallic phases with unique electronic and magnetic properties. These compounds can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. For example, scandium can modulate ribosomal function, which may have implications for its antiviral properties .
Comparaison Avec Des Composés Similaires
Iron-scandium compounds can be compared with other intermetallic compounds involving transition metals and rare earth elements:
Iron-Yttrium Compounds: Similar to iron-scandium, iron-yttrium compounds exhibit unique magnetic and electronic properties but differ in their structural and thermal stability.
Iron-Lanthanum Compounds: These compounds are known for their catalytic properties and are used in various industrial applications, including catalysis and hydrogen storage.
Iron-Gadolinium Compounds: Iron-gadolinium compounds are studied for their magnetic properties and potential use in magnetic refrigeration.
Iron-scandium compounds are unique due to the specific interactions between iron and scandium, leading to distinct structural, electronic, and magnetic properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
12023-34-6 |
|---|---|
Formule moléculaire |
Fe2Sc |
Poids moléculaire |
156.65 g/mol |
Nom IUPAC |
iron;scandium |
InChI |
InChI=1S/2Fe.Sc |
Clé InChI |
JBMXIYCPCPWTEC-UHFFFAOYSA-N |
SMILES canonique |
[Sc].[Fe].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















